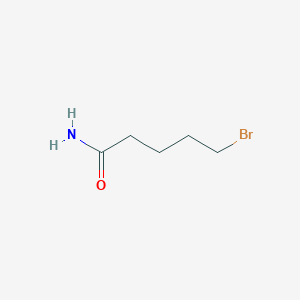

5-Bromopentanamide

説明

5-Bromopentanamide (IUPAC name: this compound) is a brominated alkylamide with the molecular formula C₅H₁₀BrNO and a molecular weight of 180.05 g/mol. Its condensed structure is Br(CH₂)₄CONH₂, featuring a bromine atom at the terminal carbon of a pentanamide backbone . This compound is primarily utilized in organic synthesis, particularly in oxygen-transfer reactions catalyzed by phenylboronic acid, where it serves as a precursor for synthesizing hydroxyalkyl nitriles. For instance, this compound undergoes dehydration and hydrolysis to yield 5-hydroxypentanenitrile with an exceptional yield of 86%, outperforming other bromoalkyl amides in similar reactions .

特性

IUPAC Name |

5-bromopentanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10BrNO/c6-4-2-1-3-5(7)8/h1-4H2,(H2,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQQQSCLHEDSFOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCBr)CC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: 5-Bromopentanamide can be synthesized through several methods. One common approach involves the reaction of 5-bromopentanoic acid with ammonia or ammonium hydroxide. The reaction typically occurs in a solvent such as dichloromethane at low temperatures (0-10°C) to yield this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of oxalyl chloride to convert 5-bromopentanoic acid into 5-bromopentanoyl chloride, which is then reacted with ammonia to produce this compound .

化学反応の分析

Types of Reactions: 5-Bromopentanamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The compound can be reduced to form pentanamide using reducing agents like lithium aluminum hydride.

Oxidation Reactions: Oxidation of this compound can lead to the formation of 5-bromopentanoic acid.

Common Reagents and Conditions:

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed:

Substitution: Various substituted pentanamides.

Reduction: Pentanamide.

Oxidation: 5-Bromopentanoic acid.

科学的研究の応用

Medicinal Chemistry

5-Bromopentanamide has been investigated for its potential as a pharmaceutical agent. Its structural properties allow it to act as a precursor for the synthesis of bioactive compounds.

- Inhibitory Activity : Studies have indicated that this compound can be utilized to create derivatives with enhanced inhibitory activities against specific enzymes. For instance, the compound has been shown to serve as a starting material for synthesizing potent inhibitors of human microsomal epoxide hydrolase (mEH), which is implicated in various diseases, including cancer and cardiovascular disorders .

- Case Study : In one study, derivatives synthesized from this compound exhibited significant inhibitory potencies, with some compounds achieving IC50 values in the low nanomolar range (e.g., 0.94 nM) against mEH, highlighting its potential in drug development .

Organic Synthesis

The compound is also valuable in organic synthesis due to its reactivity and ability to undergo various transformations.

- Oxygen Transfer Reactions : Recent research has demonstrated that this compound can be used in oxygen transfer reactions, yielding products like 5-hydroxypentanenitrile with high efficiency (86% yield). This reaction showcases the compound's utility in synthesizing hydroxylated derivatives that may possess unique biological activities .

- Synthesis Pathways : The compound can be converted into other functionalized amides and nitriles through halogenation and amidation processes. This versatility makes it an essential building block in synthetic organic chemistry.

Material Science

This compound's properties extend into material science, where it can be utilized in the development of new materials.

- Polymeric Applications : The compound can be incorporated into polymeric structures to enhance their thermal and mechanical properties. Its bromine content may also impart flame-retardant characteristics to polymers, making it suitable for applications in safety-critical environments.

Data Table: Key Properties and Applications of this compound

作用機序

The mechanism of action of 5-Bromopentanamide involves its interaction with various molecular targets. The bromine atom in the compound can participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis. The compound can also interact with enzymes and proteins, potentially modifying their activity and function .

類似化合物との比較

Comparison with Structurally Similar Bromoalkyl Amides

The reactivity and synthetic utility of 5-bromopentanamide can be contextualized by comparing it to other bromoalkyl amides, such as 4-bromobutanamide , 7-bromoheptanamide , and 2-(2-bromoethoxy)acetamide . Key differences in chain length, bromine positioning, and functional groups influence reaction efficiency and product yields.

Reaction Yields in Oxygen-Transfer Reactions

The table below summarizes the performance of bromoalkyl amides in phenylboronic acid-catalyzed oxygen-transfer reactions, yielding hydroxyalkyl nitriles:

Key Observations:

- Chain Length Dependence : this compound exhibits the highest yield (86%), suggesting optimal reactivity for a five-carbon chain. Longer chains (e.g., 7-bromoheptanamide) reduce yields due to steric hindrance or unfavorable transition-state geometry .

- Functional Group Impact : The oxygen-tethered 2-(2-bromoethoxy)acetamide (75% yield) demonstrates that ether linkages moderately enhance reactivity compared to pure alkyl chains but still underperform relative to this compound .

- Reactivity Threshold : 3-Bromopropanamide fails to react, likely due to insufficient chain length to stabilize intermediates during catalysis .

Comparison with Non-Amide Bromopentane Derivatives

This compound’s properties diverge significantly from bromopentane derivatives with alternate functional groups:

- 5-Bromo-1-pentanamine : Lacks the amide’s hydrogen-bonding capacity, making it more lipophilic and suitable for ammonium salt synthesis (e.g., (5-bromopentyl)trimethylazanium bromide) .

- 5-Bromopentanoic acid: The carboxylic acid group enables diverse derivatization (e.g., esters, polymers), but its acidic nature limits use in neutral reaction conditions .

生物活性

5-Bromopentanamide is an organic compound with the molecular formula . It has garnered attention in various fields of biological research due to its potential applications in pharmacology and biochemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Weight : 173.05 g/mol

- Structure : Contains a bromine atom attached to the fifth carbon of a pentanamide chain.

- Solubility : Generally soluble in organic solvents and exhibits moderate solubility in water.

This compound exhibits its biological effects primarily through interactions with specific enzymes and receptors. The amide bond in this compound allows for hydrogen bonding, influencing its biological reactivity. Research indicates that it may serve as a substrate or inhibitor for various enzymes involved in metabolic processes.

Enzyme Interactions

- Microsomal Epoxide Hydrolase (mEH) : Studies suggest that derivatives of brominated amides, including this compound, can inhibit mEH, which plays a crucial role in the metabolism of xenobiotics and endogenous lipid mediators .

- Catalytic Activity : In a recent study, this compound was used as a substrate in oxygen transfer reactions, yielding significant products such as 5-hydroxypentanenitrile with an impressive yield of 86% .

Therapeutic Potential

Research has indicated that this compound and its derivatives possess potential therapeutic properties, particularly in antimicrobial and anticancer applications.

Antimicrobial Activity

- Preliminary studies have shown that halogenated amides can exhibit antimicrobial properties. The presence of bromine may enhance the compound's ability to disrupt microbial cell membranes or interfere with metabolic pathways.

Anticancer Activity

Study on Enzyme Inhibition

A study investigating the inhibition of human mEH by various substituted amides found that compounds with halogen substitutions, like bromine in this compound, showed significant inhibitory effects. This study emphasized the importance of structural modifications in enhancing inhibitory potency against mEH, with some derivatives achieving IC50 values in the low nanomolar range .

Synthesis and Biological Evaluation

Another research effort focused on synthesizing novel amides from bromoalkanes, including this compound. The synthesized compounds were evaluated for their biological activities, revealing promising results for further development as pharmaceutical agents targeting specific diseases .

Comparative Analysis

| Compound | Structure | Biological Activity | Notable Findings |

|---|---|---|---|

| This compound | C5H10BrNO | Antimicrobial, Anticancer | Effective substrate for enzyme reactions |

| 5-Chloropentanamide | C5H10ClNO | Antimicrobial | Used in enzyme-substrate interaction studies |

| 5-Iodopentanamide | C5H10INO | Limited studies | Potential for similar activities |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。